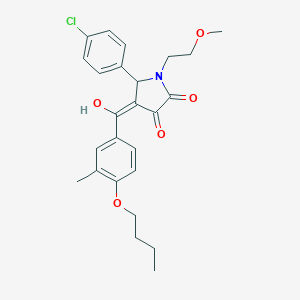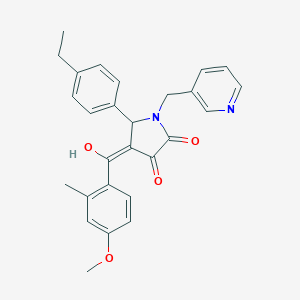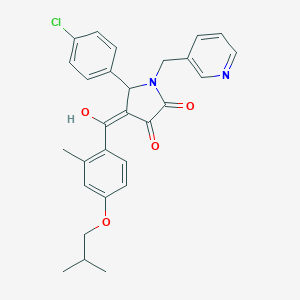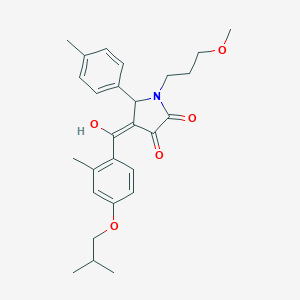![molecular formula C21H20N2O4 B266899 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266899.png)
2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide, also known as EF24, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to a class of compounds called curcumin analogs, which are derived from the natural compound curcumin found in turmeric. EF24 has shown promising results in preclinical studies as a potent anticancer agent.
Mécanisme D'action
2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of NF-κB, a transcription factor that is overexpressed in many types of cancer and promotes tumor growth. 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide also activates the Nrf2 pathway, which plays a role in protecting cells from oxidative stress and inflammation. Additionally, 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the activity of STAT3, a protein that is often overactive in cancer and promotes tumor growth.
Biochemical and Physiological Effects:
2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation, inhibit angiogenesis (the formation of new blood vessels), and induce apoptosis in cancer cells. 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress, which can contribute to cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has also been extensively studied in preclinical models, providing a wealth of data on its anticancer effects and mechanism of action. However, 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has some limitations for use in lab experiments. It is a relatively new compound and has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known. Additionally, 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has a short half-life in the body, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide. One area of interest is the development of 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide-based combination therapies for cancer treatment. 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has been shown to enhance the effectiveness of other anticancer agents, and further research in this area could lead to the development of more effective cancer treatments. Another area of interest is the development of 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. These analogs could potentially be more effective in cancer treatment and have fewer limitations for use in lab experiments. Finally, further research is needed to fully understand the safety and efficacy of 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide in humans, which could pave the way for its use in clinical trials and eventual approval as a cancer treatment.
Méthodes De Synthèse
2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide can be synthesized by reacting 2-ethoxybenzoic acid with 2-furancarboxaldehyde in the presence of a catalyst to form the intermediate compound 2-ethoxy-N-(2-furylmethyl)benzamide. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base to form 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide. The synthesis of 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide is a multi-step process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the formation of blood vessels that supply nutrients to tumors. 2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide has also been studied for its potential use in combination with other anticancer agents to enhance their effectiveness.
Propriétés
Nom du produit |
2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide |
|---|---|
Formule moléculaire |
C21H20N2O4 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-ethoxy-N-[3-(furan-2-ylmethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C21H20N2O4/c1-2-26-19-11-4-3-10-18(19)21(25)23-16-8-5-7-15(13-16)20(24)22-14-17-9-6-12-27-17/h3-13H,2,14H2,1H3,(H,22,24)(H,23,25) |
Clé InChI |
ISZBHGYXWZREHA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)









![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate](/img/structure/B266838.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)
